4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one 4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14517889
InChI: InChI=1S/C17H19N3O2/c1-12-10-15(17(22)19-9-8-18-16(21)11-19)13(2)20(12)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,21)
SMILES:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one

CAS No.:

Cat. No.: VC14517889

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one -

Specification

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name 4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one
Standard InChI InChI=1S/C17H19N3O2/c1-12-10-15(17(22)19-9-8-18-16(21)11-19)13(2)20(12)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,21)
Standard InChI Key MQCAVDAWVKBHML-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N3CCNC(=O)C3

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s structure comprises two primary components:

  • A 2,5-dimethyl-1-phenylpyrrole ring system.

  • A piperazin-2-one fragment linked via a carbonyl group at the pyrrole’s 3-position .

The pyrrole ring features methyl groups at positions 2 and 5, while a phenyl group occupies the 1-position. This substitution pattern enhances steric bulk and electronic stabilization, influencing reactivity and intermolecular interactions . The piperazin-2-one moiety introduces a lactam ring, contributing to hydrogen-bonding capabilities and conformational rigidity .

Molecular and Spectroscopic Data

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₃O₂
Molecular Weight297.35 g/mol
IUPAC Name4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one
Canonical SMILESCC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N3CCNC(=O)C3
Melting Point158–160°C (decomposes)

Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl groups (C=O) at ~1,670 cm⁻¹ and aromatic C-H stretches at ~3,050 cm⁻¹. Nuclear magnetic resonance (NMR) spectra confirm substituent positions:

  • ¹H NMR: Methyl protons at δ 2.15 ppm (singlet, 6H), phenyl protons at δ 7.2–7.5 ppm (multiplet, 5H), and piperazinone protons at δ 3.4–4.1 ppm .

  • ¹³C NMR: Carbonyl carbons at δ 166–175 ppm, aromatic carbons at δ 120–140 ppm, and methyl carbons at δ 18–22 ppm .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(2,5-dimethyl-1-phenylpyrrole-3-carbonyl)piperazin-2-one typically involves multi-step protocols:

Pyrrole Core Formation

The 2,5-dimethyl-1-phenylpyrrole intermediate is synthesized via Paal-Knorr condensation between 3-aminobenzonitrile and 2,5-hexanedione under aerobic conditions . Palladium(II) trifluoroacetate catalyzes this reaction in toluene at 100°C, achieving yields up to 85% .

Coupling with Piperazin-2-one

The pyrrole carbonyl group is activated for nucleophilic acyl substitution with piperazin-2-one. This step employs carbodiimide coupling agents (e.g., DCC) in anhydrous dichloromethane, yielding the final product after chromatographic purification .

Optimization Challenges

  • Steric hindrance from the phenyl and methyl groups slows reaction kinetics, necessitating elevated temperatures .

  • Lactam stability: The piperazin-2-one ring is prone to hydrolysis under acidic or basic conditions, requiring pH-controlled environments .

Stability and Degradation Pathways

pH-Dependent Solvolysis

Studies in aqueous-organic solutions (e.g., acetone-water) demonstrate pseudo-first-order degradation kinetics . Key findings:

  • Acidic conditions (pH < 3): Protonation of the lactam nitrogen accelerates ring-opening, forming a carboxylic acid derivative .

  • Basic conditions (pH > 10): Hydroxide ions attack the carbonyl group, yielding 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid and piperazin-2-one .

Thermodynamic Parameters

Activation energy (Eₐ) for degradation ranges from 65–85 kJ/mol, depending on solvent polarity . Entropic changes (ΔS‡ ≈ −120 J/mol·K) suggest a highly ordered transition state during hydrolysis .

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